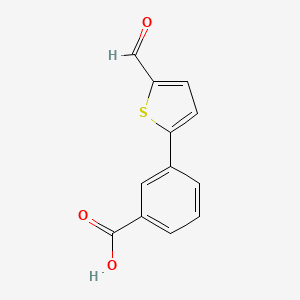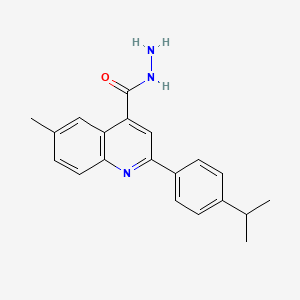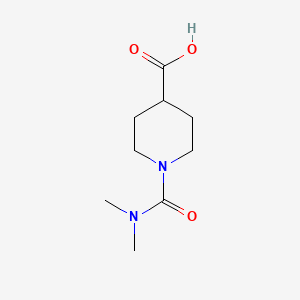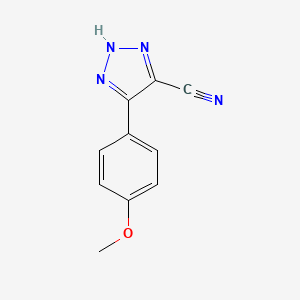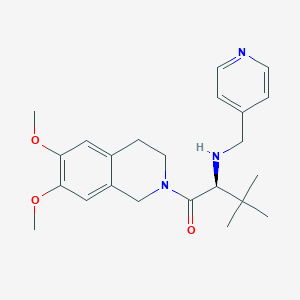
TCS OX2 29
Übersicht
Beschreibung
TCS OX2 29 ist ein potenter und selektiver Antagonist des Orexin-2-Rezeptors. Es war der erste nicht-peptidische Antagonist, der für den Orexin-Rezeptorsubtyp OX2 selektiv ist, mit einem IC50-Wert von 40 Nanomolar und einer Selektivität von etwa 250-fach für OX2 gegenüber OX1-Rezeptoren . Orexin-Antagonisten werden voraussichtlich zur Behandlung von Schlaflosigkeit nützlich sein, wobei subtypspezifische Antagonisten wie this compound im Vergleich zu nicht-selektiven Orexin-Antagonisten eine potenziell höhere Wirkungsspezifität bieten .
Wissenschaftliche Forschungsanwendungen
TCS OX2 29 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Orexin-2-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.
Biologie: Wird in Studien eingesetzt, die die Rolle von Orexin-Rezeptoren bei der Schlaf-Wach-Regulation und anderen neurologischen Funktionen untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Schlaflosigkeit und anderen Schlafstörungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Orexin-System abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Orexin-2-Rezeptor bindet und diesen hemmt. Dieser Rezeptor ist an der Regulierung der Wachheit und des Erregungszustands beteiligt. Durch Blockierung des Orexin-2-Rezeptors reduziert this compound die Aktivität von Orexin-Neuronen, was zu einer Abnahme der Wachheit und einer Zunahme des Schlafs führt . Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der durch Orexin A induzierten Inositoltrisphosphat-Akkumulation und der extrazellulären signalregulierten Kinase 1/2-Phosphorylierung in Zellen, die mit dem Orexin-2-Rezeptor transfiziert wurden .
Vorbereitungsmethoden
Die Synthese von TCS OX2 29 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen 6,7-Dimethoxy-1,2,3,4-Tetrahydroisochinolin-Rest enthältDer letzte Schritt beinhaltet die Bildung der Butan-1-on-Struktur . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig automatisierte Synthesegeräte und strenge Qualitätskontrollmaßnahmen eingesetzt werden .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .
Analyse Chemischer Reaktionen
TCS OX2 29 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wirkmechanismus
TCS OX2 29 exerts its effects by selectively binding to and inhibiting the orexin-2 receptor. This receptor is involved in the regulation of wakefulness and arousal. By blocking the orexin-2 receptor, this compound reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep . The molecular targets and pathways involved include the inhibition of orexin A-induced inositol trisphosphate accumulation and extracellular signal-regulated kinase 1/2 phosphorylation in cells transfected with the orexin-2 receptor .
Vergleich Mit ähnlichen Verbindungen
TCS OX2 29 ist in seiner hohen Selektivität für den Orexin-2-Rezeptor im Vergleich zu anderen Orexin-Antagonisten einzigartig. Ähnliche Verbindungen umfassen:
Almorexant: Ein nicht-selektiver Orexin-Rezeptor-Antagonist, der sowohl OX1- als auch OX2-Rezeptoren angreift.
Suvorexant: Ein weiterer nicht-selektiver Orexin-Rezeptor-Antagonist, der zur Behandlung von Schlaflosigkeit eingesetzt wird.
Lemborexant: Ein dualer Orexin-Rezeptor-Antagonist mit ähnlichen Anwendungen bei Schlafstörungen.
Die hohe Selektivität von this compound für den Orexin-2-Rezeptor macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieses Rezeptors in verschiedenen physiologischen Prozessen und für die Entwicklung gezielter Therapien mit potenziell weniger Nebenwirkungen .
Eigenschaften
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVZFLCAOUMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TCS OX2 29 interact with the orexin-2 receptor?
A1: this compound competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.
Q2: What are the downstream effects of this compound binding to the OX2R?
A2: this compound binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].
Q3: Does this compound affect orexin-1 receptors (OX1R)?
A3: this compound exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to this compound, highlighting the specificity of this compound for OX2R [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the specific molecular formula and weight of this compound are not consistently reported in the provided research articles.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for this compound.
Q6: Under what conditions is this compound typically prepared and administered for research purposes?
A6: Research commonly dissolves this compound in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].
Q7: What is the primary application of this compound in research?
A7: Researchers primarily utilize this compound as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].
Q8: Has this compound been investigated in clinical trials for any specific conditions?
A8: While this compound has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.
Q9: What is the typical duration of action for this compound in in vivo studies?
A9: The duration of action for this compound can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].
Q10: How does the structure of this compound contribute to its selectivity for OX2R?
A10: Unfortunately, the precise structural details of this compound and its SAR are not explicitly discussed in the provided research articles.
Q11: Have any modifications to the structure of this compound been explored to enhance its potency or selectivity?
A11: The provided research articles primarily focus on the application of this compound as a pharmacological tool and do not delve into structural modifications for optimization.
Q12: In which animal models has this compound demonstrated efficacy in preclinical studies?
A12: this compound has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].
Q13: What are some of the key findings from in vivo studies using this compound in pain models?
A13: Studies utilizing this compound in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].
Q14: Has this compound demonstrated efficacy in reducing alcohol consumption in preclinical models?
A14: Yes, research indicates that this compound can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].
Q15: Is there any information available on the toxicity profile of this compound?
A15: While the provided articles highlight the efficacy of this compound in various preclinical models, they don't provide detailed information on its specific toxicity profile.
Q16: What are the common routes of administration for this compound in research?
A16: Researchers typically administer this compound through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].
Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of this compound?
A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for this compound.
Q18: What are some of the key tools and resources used in research involving this compound?
A18: Research involving this compound utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



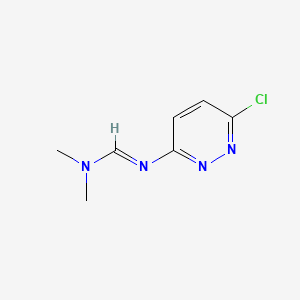
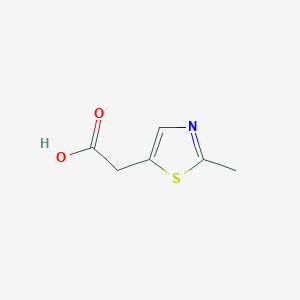

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
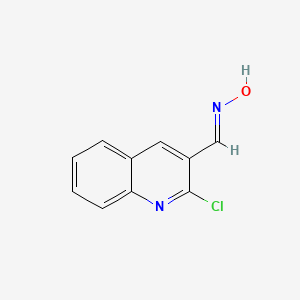
![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
